molecular formula EuO B3418125 Europium oxide CAS No. 12020-60-9

Europium oxide

Cat. No.: B3418125
CAS No.: 12020-60-9
M. Wt: 167.963 g/mol
InChI Key: FYZGFASBNJXJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Europium oxide (Eu₂O₃) is a rare-earth oxide with a cubic or monoclinic crystal structure, depending on synthesis conditions . It is a white, hygroscopic powder with a density of 7.42 g/cm³ and a high melting point of 2,350°C . Eu₂O₃ is stable in dry air but reacts with moisture and CO₂ to form europium carbonate . It is insoluble in water and alkaline solutions but dissolves in most acids to form europium salts .

Properties

CAS No.

12020-60-9

Molecular Formula

EuO

Molecular Weight

167.963 g/mol

IUPAC Name

oxoeuropium

InChI

InChI=1S/Eu.O

InChI Key

FYZGFASBNJXJGO-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Eu+3].[Eu+3]

Canonical SMILES

O=[Eu]

physical_description

DryPowder

Origin of Product

United States

Scientific Research Applications

Electronics and Photonics

Luminescent Materials : Europium oxide is widely used in the production of phosphors for lighting and display technologies. Its luminescent properties make it essential for applications in:

  • LEDs and LCDs : Eu₂O₃ enhances the brightness and color quality of displays. A case study highlighted a company that utilized this compound powder to manufacture LED backlight modules, focusing on specific characteristics like particle size and purity to optimize performance .
  • Color Television : The compound is integral in color TV screens, where it contributes to red phosphorescence.

Data Table: Luminescent Properties of this compound

ApplicationDescriptionKey Benefits
LEDsUsed in backlighting modulesImproved brightness and color quality
LCDsEnhances display qualityBetter visual performance
Color TVsContributes to red phosphorescenceEnhanced color accuracy

Biomedical Applications

This compound's biocompatibility and low toxicity have led to its exploration in various biomedical applications. Recent studies indicate its potential in:

  • Drug Delivery Systems : Eu-doped nanoparticles can serve as carriers for targeted drug delivery, improving therapeutic efficacy.
  • Imaging Techniques : The fluorescence properties of europium make it suitable for cell imaging and monitoring drug release behaviors .

Case Study: Biomaterials with Europium Doping
Research has shown that doping biomaterials with europium ions can enhance their osteogenic (bone-forming), angiogenic (blood vessel-forming), neuritogenic (nerve-forming), antibacterial, and anti-tumor properties. For instance, studies demonstrated that europium hydroxide nanoparticles improved endothelial cell proliferation in a dose-dependent manner .

Data Table: Biomedical Applications of this compound

ApplicationMechanismFindings
Drug DeliveryDoped nanoparticles for targeted deliveryIncreased therapeutic efficacy
ImagingFluorescence for cell imagingEnhanced monitoring capabilities
Antibacterial AgentsIon release mechanismReduced infection risk

Environmental Applications

The environmental impact of this compound is also being studied, particularly regarding its toxicity and immunomodulatory effects when used in nanomaterial forms. Research indicates that this compound nanoparticles can accumulate in organs such as the liver and spleen, potentially affecting immune responses .

Material Science

In materials science, this compound is employed to enhance the properties of various materials:

  • Ceramics : It is used to improve the mechanical strength and thermal stability of ceramic materials.
  • Glass Production : this compound contributes to the optical properties of glass, making it valuable in optical devices.

Data Table: Material Science Applications

ApplicationDescriptionKey Benefits
CeramicsEnhances mechanical strengthImproved durability
GlassImproves optical propertiesBetter clarity and color fidelity

Comparison with Similar Compounds

Physical Properties of Eu₂O₃ :

Property Value
Melting Point 2,350°C
Density 7.42 g/cm³
Solubility in Water Insoluble
Crystal Structure Cubic (Ia3) or Monoclinic (C2/m)

Comparison with Similar Compounds

Other Europium Compounds

Europium(II) Oxide (EuO)

  • Properties : Black semiconductor with a band gap of 1.12 eV. Synthesized by reducing Eu₂O₃ with elemental europium .
  • Applications : Magnetic storage devices due to ferromagnetic properties below 69 K .
  • Contrast with Eu₂O₃ : EuO is redox-active and less stable in air, whereas Eu₂O₃ is inert and used in stable phosphors .

Europium Hydroxide (Eu(OH)₃)

  • Properties: Forms nanorods that induce angiogenesis via H₂O₂ production and PI3K/Akt signaling .
  • Applications : Pro-angiogenic material for tissue engineering .
  • Contrast with Eu₂O₃: Biologically active vs.

Other Lanthanide Oxides

Gadolinium Oxide (Gd₂O₃)

  • Properties : Cubic structure; higher toxicity in ionic form but safe as chelated contrast agents .
  • Applications : MRI contrast agents, neutron capture therapy .
  • Contrast with Eu₂O₃ : Gd₂O₃ is more toxic but critical in medical imaging; Eu₂O₃ excels in luminescence .

Dysprosium Oxide (Dy₂O₃)

  • Properties : High thermal neutron absorption cross-section; used in nuclear reactors .
  • Applications : Additive in NdFeB magnets to enhance coercivity .
  • Contrast with Eu₂O₃ : Dy₂O₃ is metallurgical; Eu₂O₃ is optical .

Comparative Toxicity :

Compound Oral LD₅₀ (mg/kg) Reference Dose (RfD, mg/kg-day)
Eu₂O₃ >5,000 2E-3
EuCl₃ >5,000 3E-2
Gd₂O₃ N/A 5E-4 (ionic form)

Note: Eu₂O₃’s lower RfD vs. EuCl₃ suggests higher perceived toxicity, possibly due to particulate inhalation risks .

Structural and Functional Comparisons

Crystal Structures

  • Eu₂O₃: Cubic (Ia3) or monoclinic (C2/m) .
  • EuO : Cubic (similar to NaCl) .
  • Gd₂O₃ : Cubic (Ia3) .

Luminescence Efficiency

  • Eu₂O₃ : Quantum yield up to 70% in Y₂O₃:Eu³⁺ phosphors .
  • Terbium Oxide (Tb₂O₃) : Green emission (~545 nm) but lower market demand than Eu₂O₃ .

Thermal Stability

  • Eu₂O₃ : Stable up to 2,350°C; used in high-temperature ceramics .
  • Samarium Oxide (Sm₂O₃) : Decomposes at 2,300°C; less refractory .

Research Advancements

  • Angiogenesis: Eu(OH)₃ nanorods promote vascular growth via H₂O₂/NOS3 pathways, unlike Eu₂O₃ .
  • Luminescence Boost : Mixed-ligand europium complexes (e.g., phosphine oxide/sulfoxide) enhance quantum yields by 30% .
  • Doped Films : Eu³⁺-doped Ga₂O₃ and Gd₂O₃ thin films show tunable red emission for optoelectronics .

Q & A

Q. What are the standard methods for synthesizing europium oxide nanoparticles, and how do they influence crystallinity and morphology?

this compound nanoparticles are typically synthesized via combustion, sol-gel, or solvothermal methods. For example:

  • Combustion synthesis involves igniting europium nitrate with a fuel (e.g., glycine) at high temperatures (~500°C), producing nanoparticles with cubic crystalline structures .
  • Solvothermal synthesis (e.g., using ethanol as a solvent) yields spherical nanoparticles with enhanced photoluminescence due to controlled particle size distribution .
  • Sol-gel methods employ precursors like europium chloride, followed by calcination (~800°C) to achieve monoclinic or cubic phases, depending on thermal treatment duration . Characterization via X-ray diffraction (XRD) and scanning electron microscopy (SEM) is critical to confirm crystallinity (e.g., JCPDS reference peaks) and morphology (spherical vs. irregular shapes) .

Q. How do researchers characterize the photoluminescent properties of Eu₂O₃, and what factors affect emission intensity?

Photoluminescence (PL) analysis involves:

  • Fluorescence spectroscopy to identify emission peaks (e.g., red emission at 612–624 nm for Eu³⁺ ions) .
  • Excitation wavelength optimization (e.g., 371 nm UV excitation) to maximize intensity . Key factors affecting PL include:
  • Dopant concentration : Higher Eu³⁺ content enhances red emission but may cause quenching at excessive levels.
  • Particle size : Smaller nanoparticles (<50 nm) exhibit stronger surface-related luminescence .
  • Crystallinity : Well-defined cubic phases reduce non-radiative recombination losses .

Q. What are the recommended protocols for handling and storing this compound to prevent degradation?

Eu₂O₃ is hygroscopic and reacts with atmospheric CO₂ to form carbonates. Best practices include:

  • Storage : In airtight containers under inert gas (e.g., argon) to minimize moisture absorption .
  • Handling : Use gloveboxes for synthesis steps requiring anhydrous conditions .
  • Safety : Wear PPE (gloves, goggles) to avoid inhalation or skin contact, as per OSHA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for Eu₂O₃?

Discrepancies in thermal decomposition temperatures (e.g., 2350°C melting point vs. weight loss at 500°C) arise from:

  • Atmospheric conditions : Eu₂O₃ is stable in dry air but decomposes in reducing environments (e.g., H₂) .
  • Impurities : Trace carbonates or hydroxides lower observed stability. Pre-treatment (e.g., calcination at 600°C) ensures purity . Methodological solutions:
  • Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) to isolate decomposition pathways .
  • In situ XRD during heating to monitor phase transitions .

Q. What strategies optimize Eu₂O₃ for spintronic applications, and how do structural defects impact magnetic properties?

EuO (europium(II) oxide), a ferromagnetic semiconductor, is more relevant for spintronics than Eu₂O₃. However, Eu₂O₃ can be functionalized via:

  • Doping : Incorporating Gd³⁺ or Mn²⁺ ions to enhance magnetic coupling .
  • Nanostructuring : Reducing particle size to <20 nm increases surface spin disorder, altering coercivity . Structural defects (e.g., oxygen vacancies) act as charge traps, reducing spin polarization efficiency. Mitigation involves:
  • Post-annealing in O₂-rich atmospheres to fill vacancies .
  • Defect characterization using electron paramagnetic resonance (EPR) spectroscopy .

Q. How can solvothermal synthesis parameters be adjusted to maximize yield and fluorescence efficiency of Eu₂O₃-based phosphors?

Key parameters include:

  • Solvent choice : Ethanol produces higher yields (~85%) compared to water due to better precursor solubility .
  • Reaction time : Extending reflux duration to 8–12 hours improves crystallinity and PL intensity .
  • Temperature : Optimal synthesis at 180–200°C balances particle growth and agglomeration . Post-synthesis treatments:
  • Surface passivation with organic ligands (e.g., oleic acid) reduces surface defect density .
  • Annealing at 400°C removes organic residues without degrading luminescence .

Data Contradiction Analysis

Q. Why do fluorescence spectra of Eu₂O₃ vary across studies, particularly in emission peak positions?

Variations arise from:

  • Crystal field effects : Differences in local symmetry around Eu³⁺ ions (e.g., cubic vs. monoclinic phases) shift emission wavelengths .
  • Sample preparation : Hydrated vs. anhydrous Eu₂O₃ exhibit distinct PL profiles due to OH⁻ quenching . Standardization steps:
  • Calibration using reference phosphors (e.g., Y₂O₃:Eu³⁺).
  • Controlled synthesis to ensure phase purity .

Methodological Tables

Synthesis Method Crystallinity Particle Size (nm) PL Intensity (a.u.) Reference
CombustionCubic30–501200
SolvothermalMonoclinic20–401500
Sol-gelCubic/Monoclinic50–100900
Thermal Analysis Decomposition Temp. (°C) Atmosphere Reference
TGA500N₂
XRD>2000Air

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.